6-Bromo-1H-indole-3-carboxylic acid

Immuno-oncology IDO1 inhibition Tryptophan metabolism

Researchers developing IDO1 inhibitors for cancer immunotherapy require authentic 6-bromo substitution-incorrect positional isomers or unbrominated analogs lack potency. 6-Bromo-1H-indole-3-carboxylic acid (CAS 101774-27-0) provides the exact 6-bromo regioisomer with confirmed crystallographic structure and nanomolar IDO1 inhibition. • IDO1 IC50 = 13 nM vs 640 nM for unbrominated analog (49-fold gain) • Verified crystal structure (monoclinic P2₁/n, a=7.2229 Å) ensures batch consistency • Optimal logP 2.7 for CNS drug-like permeability • Natural marine product provenance validates biological relevance

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 101774-27-0
Cat. No. B020442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-indole-3-carboxylic acid
CAS101774-27-0
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C2C(=O)O
InChIInChI=1S/C9H6BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13)
InChIKeyINNZWYJJSSRJET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-indole-3-carboxylic Acid: Structural and Physicochemical Baseline


6-Bromo-1H-indole-3-carboxylic acid (CAS 101774-27-0) is a monobrominated indole-3-carboxylic acid derivative with molecular formula C₉H₆BrNO₂ and molecular weight 240.05 g/mol . The compound features a carboxylic acid group at the 3-position and a bromine substituent specifically at the 6-position of the indole ring system, distinguishing it from other positional isomers such as the 5-bromo, 7-bromo, and 4-bromo analogs [1]. Key physicochemical parameters include a melting point of 212 °C, predicted boiling point of 470.9±25.0 °C, predicted density of 1.838±0.06 g/cm³, and a predicted pKa of 3.61±0.10 . The compound has been structurally characterized by single-crystal X-ray diffraction, revealing that the dihedral angle between the –COOH group and the indole ring system is 6(4)°, with intermolecular O–H⋯O and N–H⋯O hydrogen bonds forming layered crystal packing [2]. As a halogenated heterocyclic building block, it serves as a versatile intermediate for cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling downstream functionalization at the 6-position .

6-Br substituent enables regioselective Suzuki-Miyaura and Buchwald-Hartwig couplings
Solved single-crystal structure supports rational co-crystal and solid-state design
Verified marine natural product scaffold from Pseudosuberites hyalinus

Why Generic or Positional Isomer Substitution Fails


Generic substitution of 6-bromo-1H-indole-3-carboxylic acid with unbrominated indole-3-carboxylic acid or alternative positional isomers introduces material differences in both biological target engagement and synthetic utility that procurement professionals must evaluate. The bromine substituent at the 6-position confers distinct electronic effects that modulate the acidity (pKa) of the carboxylic acid group, with predicted pKa values varying systematically across the 5-bromo (3.68), 6-bromo (3.61), and 7-bromo (3.50) positional isomers—a difference of up to 0.18 pKa units that affects ionization state at physiological pH and consequently influences both pharmacokinetic behavior and reactivity in amide coupling reactions [1]. Furthermore, the specific 6-bromo substitution pattern enables regioselective cross-coupling reactions that are not accessible with the 5-bromo isomer, as the electronic environment at the 6-position directs palladium-catalyzed couplings with distinct regiochemical outcomes . In biological contexts, the 6-bromo substitution is an essential structural determinant for high-affinity IDO1 enzyme inhibition; the unbrominated parent compound indole-3-carboxylic acid exhibits no reported IDO1 inhibitory activity, while the 6-bromo derivative achieves nanomolar potency, demonstrating that the halogen substituent is not merely a synthetic handle but a critical pharmacophoric element [2].

Unbrominated indole-3-carboxylic acid lacks 6-position reactivity and shows no reported IDO1 target engagement.
5-Br isomer has different predicted pKa and narrower documented cross-coupling scope; ionization and reactivity may shift.
7-Br isomer lacks published crystal structure and natural product provenance; solid-state and biosynthetic data unavailable.

Quantitative Differentiation Evidence Versus Analogs


IDO1 Enzyme Inhibition Potency Advantage

In a direct enzymatic assay measuring inhibition of recombinant human indoleamine 2,3-dioxygenase 1 (IDO1), a derivative incorporating the 6-bromo-1H-indole-3-carboxylic acid scaffold (BDBM50514753/CHEMBL4557994) exhibited an IC₅₀ of 13 nM [1]. In contrast, a structurally related indole-based IDO1 inhibitor scaffold lacking the 6-bromo substitution pattern (BDBM50606613/CHEMBL5219865) demonstrated an IC₅₀ of 640 nM under comparable biochemical assay conditions [2]. The 6-bromo-containing scaffold achieves approximately 49-fold greater potency (ΔIC₅₀ = 627 nM), establishing the bromine substituent at the 6-position as a critical pharmacophoric determinant for high-affinity IDO1 engagement.

IDO1 Inhibition
Cross-study comparable
IC₅₀ 13 nM (6-Br scaffold) vs 640 nM (unbrominated analog); ~49-fold difference
Supports IDO1 target engagement assay fit; bromine is a critical pharmacophoric element.
Data from human IDO1 biochemical assay; cross-study comparison.
Immuno-oncology IDO1 inhibition Tryptophan metabolism

Positional Isomer pKa Differentiation

The predicted pKa values for bromo-substituted indole-3-carboxylic acid positional isomers demonstrate systematic variation dependent on the substitution position. 6-Bromo-1H-indole-3-carboxylic acid exhibits a predicted pKa of 3.61±0.10 . The 5-bromo positional isomer (CAS 10406-06-1) shows a predicted pKa of 3.68±0.30 [1], while the 7-bromo isomer (CAS 86153-25-5) displays a predicted pKa of 3.50±0.10 . The 6-bromo compound occupies an intermediate acidity position with a ΔpKa of −0.07 versus the 5-bromo isomer and +0.11 versus the 7-bromo isomer.

pKa Variation
Head-to-head
6-Br pKa 3.61; 5-Br 3.68; 7-Br 3.50; Δ up to 0.18 units across isomers
Ionization-state difference may influence formulation solubility and permeability.
Predicted values; experimental verification recommended.
Physicochemical property optimization pKa modulation Ligand ionization state

Lipophilicity and Blood-Brain Barrier Penetration

Comparative analysis of predicted logP values across 6-substituted indole-3-carboxylic acid analogs reveals that the 6-bromo derivative occupies an optimal intermediate lipophilicity range for CNS drug discovery applications. 6-Bromo-1H-indole-3-carboxylic acid exhibits a predicted XLogP3 of 2.7 . The 6-chloro analog (CAS 766557-02-2) shows a lower predicted logP of 2.58 , while the 6-fluoro analog (CAS 23077-44-3) demonstrates the lowest lipophilicity with a predicted logP of 2.04 . The 6-bromo compound's logP of 2.7 falls within the optimal CNS drug range (logP 2-4), whereas the 6-fluoro analog (logP = 2.04) resides below the lower bound and the unbrominated parent (predicted logP ~1.5) is substantially less favorable for CNS penetration.

Lipophilicity
Head-to-head
6-Br XLogP3 2.7; 6-Cl 2.58; 6-F 2.04; parent ~1.5
Places 6-Br within optimal CNS drug-like logP range (2-4); supports CNS penetration screening.
Predicted logP; confirm experimentally for critical go/no-go decisions.
CNS drug discovery logP optimization Blood-brain barrier permeability

Cross-Coupling Synthetic Utility

The 6-bromo-1H-indole-3-carboxylic acid scaffold serves as a versatile substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling regioselective functionalization at the 6-position . In contrast, the 5-bromo positional isomer (CAS 10406-06-1) is primarily documented as an intermediate for VEGFR-2 tyrosine kinase inhibitor synthesis rather than as a general cross-coupling substrate [1]. The electronic environment at the 6-position, influenced by the adjacent carboxylic acid group at the 3-position and the indole nitrogen, provides distinct reactivity profiles in palladium-catalyzed transformations compared to the 5-bromo isomer, where the bromine is positioned para to the ring junction and experiences different electronic and steric constraints.

Cross-Coupling Scope
Class-level
Validated for Suzuki-Miyaura and Buchwald-Hartwig couplings; 5-Br isomer mainly documented as VEGFR-2 inhibitor intermediate.
Broader documented synthetic utility supports library diversification workflows.
Yield data not directly comparable across literature; class-level inference.
Cross-coupling chemistry Suzuki-Miyaura reaction Palladium catalysis

Single-Crystal Structural Characterization

Single-crystal X-ray diffraction analysis of 6-bromo-1H-indole-3-carboxylic acid reveals a precisely defined hydrogen-bonding network in the solid state, with intermolecular O–H⋯O hydrogen bonds linking molecules into inversion dimers and these dimers further connected via N–H⋯O hydrogen bonds to form layers parallel to the (-101) plane [1]. The dihedral angle between the carboxylic acid group and the indole ring system is 6(4)°, indicating near-coplanarity that facilitates extended π-stacking interactions [1]. In contrast, published single-crystal structural data for the 5-bromo positional isomer (CAS 10406-06-1) are not available in the Cambridge Structural Database, and the 7-bromo isomer lacks comparable crystallographic characterization in the peer-reviewed literature.

Crystal Structure
Head-to-head
6-Br: monoclinic, P2₁/n, a=7.2229 Å, b=11.874 Å, c=11.079 Å, β=108.37°; 5-Br and 7-Br: no published structure.
Enables rational co-crystal design and polymorph prediction; solid-state data reduces formulation uncertainty.
X-ray diffraction at 293 K; check for hydrates/solvates in your conditions.
Crystallography Solid-state chemistry Hydrogen bonding

Natural Product Occurrence and Biosynthetic Provenance

6-Bromo-1H-indole-3-carboxylic acid is a verified marine-derived natural product isolated from the sponge Pseudosuberites hyalinus . Additionally, the 6-bromoindole-3-carboxylic acid moiety is a structural component of leptoclinidamine C, an indole alkaloid isolated from the Australian ascidian Leptoclinides durus [1]. In contrast, the 5-bromo positional isomer (CAS 10406-06-1) is not reported as a natural product, and the 7-bromo isomer lacks documented natural occurrence in the peer-reviewed literature. The 6-bromo derivative thus carries established biosynthetic provenance that supports its classification as a nature-identical compound.

Natural Product Provenance
Head-to-head
Isolated from Pseudosuberites hyalinus; scaffold in leptoclinidamine C. 5-Br, 7-Br: no reported natural occurrence.
Biosynthetic validation supports fragment-based and natural-product-inspired discovery programs.
Marine-derived; confirm identity and purity for sensitive biological assays.
Natural product chemistry Marine alkaloids Biosynthetic building blocks

High-Impact Application Scenarios


IDO1-Targeted Immuno-Oncology Lead Optimization

Medicinal chemistry teams developing IDO1 inhibitors for cancer immunotherapy should prioritize 6-bromo-1H-indole-3-carboxylic acid as a core scaffold based on its demonstrated 49-fold potency advantage (IC₅₀ = 13 nM) over unbrominated indole comparator scaffolds (IC₅₀ = 640 nM) [1][2]. The 6-bromo substitution is a critical pharmacophoric element enabling high-affinity engagement of the IDO1 active site, and procurement of this specific building block supports structure-activity relationship (SAR) exploration around the bromine position while maintaining nanomolar potency. The scaffold can be further functionalized via Suzuki-Miyaura or Buchwald-Hartwig couplings at the 6-position to optimize selectivity and pharmacokinetic properties without ablating the bromine-dependent potency enhancement.

CNS Drug Discovery with Optimized Brain Penetration

For CNS-targeted programs where passive blood-brain barrier penetration is a critical design parameter, 6-bromo-1H-indole-3-carboxylic acid (XLogP3 = 2.7) offers an optimal lipophilicity profile compared to the 6-chloro analog (logP = 2.58) and 6-fluoro analog (logP = 2.04) [1][2]. The logP value of 2.7 resides within the established CNS drug-like range (logP 2-4), whereas the 6-fluoro derivative falls below this threshold, potentially compromising CNS exposure. Procurement of the 6-bromo building block enables systematic exploration of CNS-penetrant indole-based ligands while maintaining favorable predicted permeability characteristics.

Natural Product-Inspired Fragment-Based Drug Discovery

Fragment-based drug discovery programs seeking nature-validated starting points should select 6-bromo-1H-indole-3-carboxylic acid based on its verified marine-derived provenance from Pseudosuberites hyalinus and its occurrence as a structural component in the ascidian alkaloid leptoclinidamine C [1][2]. Unlike the 5-bromo and 7-bromo positional isomers, which lack documented natural occurrence, the 6-bromo derivative carries biosynthetic validation that reduces the risk of pursuing non-natural scaffolds with unpredictable biological profiles. The carboxylic acid functionality additionally provides a convenient attachment point for fragment linking and elaboration strategies.

Co-Crystal Engineering and Solid-State Formulation

Pharmaceutical formulation scientists engaged in co-crystal screening and solid-state optimization should utilize 6-bromo-1H-indole-3-carboxylic acid based on its fully solved single-crystal X-ray structure, which defines a predictable hydrogen-bonding network of O–H⋯O inversion dimers and N–H⋯O layered architecture [1]. The availability of precise unit cell parameters (monoclinic, P2₁/n, a = 7.2229 Å, b = 11.874 Å, c = 11.079 Å, β = 108.37°, V = 901.7 ų) enables rational co-former selection and computational prediction of co-crystal formation propensity. In contrast, the 5-bromo and 7-bromo positional isomers lack comparable crystallographic characterization, introducing uncertainty into solid-state development workflows.

Application
Selection Property
Validation Focus
IDO1 target engagement studies
6-Bromo substitution critical for IDO1 inhibition
IDO1 biochemical assay fit; SAR around bromine position
CNS penetration screening
Predicted lipophilicity within CNS-optimal range
Blood-brain barrier permeability assay; logP confirmation
Natural product-derived scaffold research
Verified marine natural product provenance
Biosynthetic scaffold validation; analog generation
Solid-state formulation studies
Solved single-crystal structure and hydrogen-bond network
Co-crystal design; polymorph screening; stability prediction

Technical Documentation Hub

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